Diiodo(diphenyl)stannane

Description

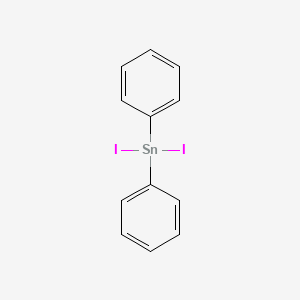

Structure

2D Structure

Properties

IUPAC Name |

diiodo(diphenyl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.2HI.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXDFNHYWPHJOJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10I2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392433 | |

| Record name | diiodo(diphenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14532-06-0 | |

| Record name | diiodo(diphenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diiodo Diphenyl Stannane

Established Synthetic Pathways to Diorganotin Dihalides

Established methods for the synthesis of diorganotin dihalides remain widely practiced due to their reliability and versatility. These pathways typically involve the transformation of other readily available organotin compounds.

Halogen exchange reactions represent a common and effective method for the synthesis of diorganotin diiodides from their corresponding dichlorides. This approach is driven by the relative bond energies and the manipulation of reaction equilibria. The conversion of dichloro(diphenyl)stannane to diiodo(diphenyl)stannane can be achieved by treatment with an iodide source. The general principle involves the exchange of a stronger bond (Sn-Cl) for a weaker one (Sn-I), often facilitated by the precipitation of the resulting metal chloride in a suitable solvent.

The reaction can be represented by the following equation:

Ph2SnCl2 + 2 MI → Ph2SnI2 + 2 MCl (where M = an alkali metal like K or Na)

Mechanistically, these reactions can proceed through various pathways, including nucleophilic attack at the tin center. In some cases, particularly with aryl halides, metal-catalyzed processes involving oxidative addition and reductive elimination have been proposed. The choice of solvent and iodide salt can influence the reaction rate and yield.

Table 1: Halogen Exchange Reaction Parameters

| Starting Material | Reagent | Solvent | Driving Force |

| Dichloro(diphenyl)stannane | Potassium Iodide or Sodium Iodide | Acetone or other suitable organic solvent | Precipitation of KCl or NaCl |

Another well-established route to diorganotin dihalides involves the reaction of organotin oxides or hydroxides with hydrogen halides. For the synthesis of this compound, oxo(diphenyl)stannane (diphenyltin oxide) serves as a suitable precursor. The reaction with hydrogen iodide (in the form of hydroiodic acid) leads to the formation of the desired diiodide and water.

The general reaction is as follows:

(Ph2SnO)n + 2n HI → n Ph2SnI2 + n H2O

Diphenyltin (B89523) oxide is a polymeric solid, and its reaction with hydroiodic acid effectively cleaves the Sn-O-Sn linkages to form the dihalide. This method is advantageous as it utilizes a stable, easily handled starting material and the primary byproduct is water.

Novel and Emerging Synthetic Routes

Research in organotin chemistry continues to explore more direct and efficient synthetic methods, aiming to reduce the number of steps and improve atom economy.

The direct synthesis of organotin halides from metallic tin and an organic halide is a highly attractive method as it offers a more atom-economical route. This approach, in principle, allows for the direct formation of the tin-carbon bond. The first organotin compound, diethyltin (B15495199) diiodide, was synthesized via a direct reaction.

The general equation for the direct synthesis of this compound would be:

Sn + 2 PhI → Ph2SnI2

However, the direct reaction of metallic tin with aryl halides such as iodobenzene (B50100) can be challenging and often requires catalysts and specific reaction conditions to achieve good yields and selectivity. Various catalytic systems have been investigated to promote this reaction, including the use of metal halides and oxygenated solvents.

Table 2: Catalysts in Direct Synthesis of Diorganotin Dihalides

| Catalyst System | Reactants | Key Features |

| Metal Halides & Oxygenated Solvents | Metallic Tin, Alkyl/Aryl Halide | Synergistic catalytic effect leading to high yields. |

| Organic Ammonium Halides/Iodine Compounds | Metallic Tin, Alkyl Chloride | Good yields of di- and trialkyltin chlorides. |

The scalability of synthetic methods is a crucial factor for the industrial application of organotin compounds. While specific preparative-scale techniques for this compound are not extensively detailed in readily available literature, general advancements in chemical engineering, such as continuous flow synthesis, are being applied to organometallic reactions. Continuous flow processes can offer improved control over reaction parameters, enhanced safety for handling hazardous reagents, and potentially higher throughput compared to traditional batch processes. The application of such techniques to the synthesis of organotin halides could provide a pathway for more efficient and scalable production.

Methodological Advancements in Organotin Synthesis

The field of organotin synthesis is continually evolving, with advancements aimed at improving efficiency, selectivity, and sustainability.

Recent progress includes the development of new catalytic systems that can operate under milder conditions and offer greater control over the product distribution. For instance, the use of specific ligands can modulate the reactivity of the tin center and direct the synthesis towards the desired diorganotin dihalide.

Furthermore, non-traditional energy sources are being explored to drive organotin synthesis. Microwave-assisted synthesis has been shown to accelerate reaction times and, in some cases, improve yields for the preparation of organotin complexes. The use of ionic liquids as reaction media is another area of active research, offering potential benefits in terms of solvent recyclability and unique reactivity patterns.

Mechanistic studies, aided by advanced spectroscopic and computational techniques, are providing deeper insights into the reaction pathways of organotin compound formation. This fundamental understanding is crucial for the rational design of more efficient and selective synthetic methods. For example, detailed mechanistic investigations of halogen exchange reactions are helping to elucidate the roles of intermediates and transition states, which can inform the optimization of reaction conditions.

Reactivity and Reaction Mechanisms of Diiodo Diphenyl Stannane

Fundamental Reactivity Patterns of Tin-Halogen Bonds

The reactivity of diiodo(diphenyl)stannane is significantly influenced by the characteristics of its tin-iodine (Sn-I) and tin-carbon (Sn-C) bonds. The tin atom in organotin compounds typically exists in the +4 oxidation state, forming stable organic derivatives slideshare.net. The large size of the tin atom allows for coordination numbers greater than four, impacting its reactivity gelest.com.

The tin-iodine bond is the most reactive site in the this compound molecule. The lability of the halide ligand is a key characteristic of organotin halides gelest.com. These bonds are susceptible to cleavage through nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles. This is a primary pathway for the synthesis of other organotin derivatives gelest.comuobabylon.edu.iq.

The formation of tin-iodine bonds in compounds like this compound can be achieved through several methods, including:

Redistribution Reactions: Symmetrical tetraorganotin compounds can react with tin tetrahalides in what is known as the Kocheshkov comproportionation reaction to form diorganotin dihalides wikipedia.org. For instance, tetraphenyltin (B1683108) could react with tin tetraiodide to yield this compound.

Halogenation: Direct reaction of a tetraorganotin compound with a halogen, such as iodine, can cleave a tin-carbon bond to form a triorganotin halide gelest.comthieme-connect.de. Further reaction can lead to the diorganotin dihalide.

Reaction with Hydrogen Halides: Hydrogen halides can also cleave tin-carbon bonds to produce organotin halides gelest.comthieme-connect.de.

These reactions are fundamental in organotin chemistry for creating versatile building blocks. The general reactivity of the Sn-X bond makes organotin halides key intermediates in synthesis thieme-connect.de.

Table 1: Selected Reactions Involving the Tin-Iodine Bond

| Reaction Type | General Equation | Description |

|---|---|---|

| Nucleophilic Substitution | Ph₂SnI₂ + 2 Nu⁻ → Ph₂Sn(Nu)₂ + 2 I⁻ | The iodide ligands are displaced by incoming nucleophiles (Nu⁻). |

| Redistribution | Ph₄Sn + SnI₄ → 2 Ph₂SnI₂ | Phenyl groups and iodine atoms are exchanged between tin centers. |

| Halogenolysis | Ph₃SnI + I₂ → Ph₂SnI₂ + PhI | An existing organotin iodide is further halogenated, cleaving a tin-phenyl bond. |

While the tin-carbon bond is generally stable compared to the tin-iodine bond, it can participate in significant organometallic transformations gelest.com. The cleavage of aryl groups, such as phenyl, from the tin center occurs more readily than that of many alkyl groups gelest.com.

Key transformations involving the Sn-C bond include:

Cleavage by Halogens: As mentioned, halogens can cleave Sn-C bonds. Studies have shown that in mixed alkyl-aryl tin compounds, the tin-aryl bond is preferentially cleaved researchgate.net. For example, the reaction of triphenyltin (B1233371) chloride with iodine monobromide can yield a mixed diorganotin halide, indicating the cleavage of a phenyl-tin bond researchgate.net.

Redistribution Reactions: These reactions not only form organotin halides but are also a primary transformation for them. Heating this compound with other organotin compounds or tin halides can lead to an equilibrium mixture of different organotin species gelest.com. For example, reacting diphenyltin (B89523) dichloride with zinc can lead to redistribution products like triphenyltin chloride tno.nl.

Transmetallation: The phenyl groups can be transferred from tin to another metal, a process known as transmetallation. This is a common reaction in organometallic chemistry for creating new organometallic reagents uobabylon.edu.iq.

Nucleophilic and Electrophilic Reactivity of the Tin Center

The tin atom in this compound is electrophilic due to the electron-withdrawing nature of the two iodine atoms. This Lewis acidity allows it to form complexes with electron donors and makes it susceptible to attack by nucleophiles gelest.com.

The electrophilic tin center of this compound readily reacts with nucleophiles. Among the most significant nucleophiles in this context are organostannyl anions (R₃Sn⁻). These highly reactive species are potent nucleophiles capable of forming tin-tin bonds gelest.com. The reactivity of these anions is influenced by the counter-cation, with potassium-based stannyl (B1234572) anions (stannylpotassiums) showing exceptionally high reactivity due to the ionic character of the Sn-K bond researchgate.net.

The reaction of this compound with a triorganostannyl anion would proceed via nucleophilic substitution at the tin center, displacing one or both of the iodide ligands to form a distannane or a longer polystannane chain.

Reaction Example: Ph₂SnI₂ + 2 R₃Sn⁻K⁺ → Ph₂Sn(SnR₃)₂ + 2 KI

This type of reaction is crucial for the synthesis of catenated organotin compounds with Sn-Sn bonds gelest.com.

This compound can act as an electrophile in reactions with other organotin compounds that possess nucleophilic sites. For instance, it can undergo exchange reactions with organotin compounds containing different organic groups or functional substituents doi.org. The Lewis acidity of diorganotin dihalides like this compound is greater than that of triorganotin halides, enhancing its electrophilic character gelest.com. This property allows it to catalyze certain reactions, such as the formation of polyurethanes and transesterification, although carboxylate and oxide derivatives are more commonly used for these applications wikipedia.orglupinepublishers.com.

Radical Reactions and Single Electron Transfer (S_RN1) Mechanisms

Beyond polar, two-electron reaction pathways, organotin compounds are extensively involved in radical chemistry wikipedia.org. The relatively weak Sn-C and Sn-H bonds (in organotin hydrides) can undergo homolytic cleavage to generate stannyl radicals (R₃Sn•), which are key intermediates in many synthetic transformations wikipedia.orglibretexts.org.

Single-electron mechanisms involve the formation and reaction of free radical intermediates, which contain an unpaired electron libretexts.org. The movement of a single electron is depicted by a single-barbed arrow libretexts.org. A key mechanism in this class is the radical nucleophilic substitution, or S_RN1. The S_RN1 process is initiated by the transfer of a single electron from a nucleophile to the substrate, which generates a radical anion conicet.gov.aryoutube.com. This radical anion then fragments to produce a radical and an anion.

There is substantial evidence for S_RN1 mechanisms involving organostannyl anions reacting with substrates like haloarenes conicet.gov.aracs.org. In this context, the organostannyl anion acts as the electron donor (the nucleophile).

Table 2: General Steps of the S_RN1 Mechanism

| Step | Process | Description |

|---|---|---|

| 1. Initiation | Single Electron Transfer (SET) | A nucleophile (e.g., R₃Sn⁻) donates a single electron to a substrate (Ar-X) to form a radical anion (Ar-X•⁻). |

| 2. Fragmentation | Cleavage | The radical anion fragments into an aryl radical (Ar•) and a halide anion (X⁻). |

| 3. Propagation | Radical-Nucleophile Coupling | The aryl radical reacts with another molecule of the nucleophile to form a new radical anion ([Ar-SnR₃]•⁻). |

| 4. Propagation | Electron Transfer | The new radical anion transfers an electron to another substrate molecule (Ar-X), forming the final product (Ar-SnR₃) and regenerating the initial radical anion (Ar-X•⁻), thus continuing the chain reaction. |

While direct studies on this compound in S_RN1 reactions are less common, the established reactivity of related organotin species suggests its potential participation in or formation from such radical pathways. The ability of carbon substituents on tin to be transferred via both radical and polar mechanisms is a key feature of organotin chemistry slideshare.net. The S_RN1 mechanism provides a versatile route to form aryl-stannane compounds under conditions that may be milder than traditional methods conicet.gov.ar.

Transmetalation Reactions Involving this compound

Transmetalation is a fundamental reaction in organometallic chemistry involving the transfer of an organic group from one metal to another. In the context of this compound (Ph₂SnI₂), this typically involves the reaction with more electropositive organometallic reagents, such as organolithium or Grignard reagents. These reactions are driven by the formation of a more stable organotin compound and a lithium or magnesium halide.

The general mechanism for the transmetalation of this compound involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic tin center. This results in the displacement of one or both of the iodide ligands. The reaction can proceed in a stepwise manner, allowing for the potential isolation of mixed organotin compounds if the stoichiometry is carefully controlled.

For example, the reaction of this compound with one equivalent of an organolithium reagent (R-Li) would be expected to yield the mixed organotin halide, iodo(diphenyl)(R)stannane. The addition of a second equivalent would then lead to the formation of the tetraorganostannane, (diphenyl)(di-R)stannane.

The reactivity of the organometallic reagent plays a significant role in the outcome of the reaction. Organolithium reagents are generally more reactive than Grignard reagents and will readily alkylate or arylate this compound. google.com The choice of solvent is also crucial, as solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are necessary to solvate the Grignard reagent and facilitate the reaction. nih.gov

Below is a table summarizing the expected transmetalation reactions of this compound with common organometallic reagents.

| Reactant 1 | Reactant 2 (Stoichiometry) | Expected Major Product | Byproduct |

| This compound | Methyllithium (1 eq.) | Iodo(methyl)(diphenyl)stannane | Lithium iodide |

| This compound | Methyllithium (2 eq.) | Dimethyl(diphenyl)stannane | Lithium iodide |

| This compound | Phenylmagnesium bromide (1 eq.) | Iodo(triphenyl)stannane | Magnesium bromide iodide |

| This compound | Phenylmagnesium bromide (2 eq.) | Tetraphenylstannane | Magnesium bromide iodide |

| This compound | n-Butyllithium (2 eq.) | Di-n-butyl(diphenyl)stannane | Lithium iodide |

Stereochemical Aspects of Substitution and Transformation Reactions at the Tin Atom

The stereochemistry of substitution reactions at the tin atom in organotin halides is a critical aspect of their chemistry, particularly when the tin atom is a chiral center. For a compound like this compound, if it were derivatized with two different organic groups in place of the phenyl groups (e.g., R¹R²SnI₂ where R¹ ≠ R²), the tin atom would be chiral. The substitution of the iodide ligands in such a chiral molecule can proceed with either inversion or retention of configuration at the tin center.

The stereochemical outcome is largely dependent on the reaction mechanism. Nucleophilic substitution at a tetrahedral tin atom can be conceptualized as being similar to the S(_N)2 reaction at a carbon center.

Inversion of Configuration: A backside attack by a nucleophile on one of the faces of the tetrahedron, opposite to the leaving group (iodide), would lead to an inversion of the stereochemical configuration. This process is often referred to as a Walden inversion. diva-portal.org This is a common pathway for S(_N)2-type reactions.

Retention of Configuration: A frontside attack, where the nucleophile approaches from the same side as the leaving group, would result in retention of the stereochemical configuration. This might occur through a mechanism involving a trigonal bipyramidal intermediate where the entering and leaving groups occupy equatorial positions.

The nature of the nucleophile, the leaving group, the solvent, and the presence of any coordinating ligands can influence the preferred reaction pathway and thus the stereochemical outcome. For organotin compounds, both inversion and retention of configuration have been observed, and the specific conditions dictate the stereoselectivity.

For this compound itself, the tin atom is achiral. However, understanding these stereochemical principles is crucial for its reactions that could generate a chiral tin center, or for reactions of chiral derivatives of diorganotin dihalides. The study of the stereochemistry of substitution at the tin atom is essential for the synthesis of optically active organotin compounds.

Coordination Chemistry and Adduct Formation

Lewis Acidity of the Tin(IV) Center in Diiodo(diphenyl)stannane

The tin(IV) center in this compound functions as a Lewis acid, an electron pair acceptor. The Lewis acidity of organotin(IV) cations generally follows the scale: RSn³⁺ > R₂Sn²⁺ > R₃Sn⁺. rjpbcs.com As a diorganotin species, this compound possesses significant Lewis acidity due to the presence of two electron-withdrawing iodine atoms attached to the tin center. These electronegative groups increase the effective positive charge on the tin atom, making it more susceptible to nucleophilic attack by Lewis bases. gelest.com The availability of low-lying, empty 5d atomic orbitals on the tin atom facilitates the acceptance of electron pairs, allowing for the expansion of its coordination sphere. rjpbcs.comresearchgate.net

Formation of Coordination Adducts with Lewis Bases

As a consequence of its Lewis acidic nature, this compound readily reacts with a variety of Lewis bases to form stable coordination adducts. wikipedia.org In these reactions, the Lewis base donates a pair of electrons to the tin(IV) center, resulting in the formation of a new coordinate bond. This process increases the coordination number of the tin atom from four to five or six. researchgate.netlupinepublishers.com The resulting adducts often exhibit distinct geometries, such as trigonal bipyramidal or octahedral. lupinepublishers.com

Diorganotin dihalides are known to form adducts with good Lewis bases, such as those containing nitrogen donor atoms. wikipedia.org Bidentate nitrogen ligands like 1,10-phenanthroline (B135089) and its derivatives are particularly effective in forming stable chelate complexes with organotin compounds. In these complexes, the two nitrogen atoms of the phenanthroline ligand coordinate to the tin center, typically resulting in a six-coordinate, distorted octahedral geometry around the tin atom. nih.govnih.gov In such structures, the two phenyl groups usually adopt a trans orientation to minimize steric hindrance, while the two iodide ligands and the chelating phenanthroline occupy the remaining positions. The formation of these hypercoordinated species is a common feature in organotin chemistry. scholaris.ca

Table 1: Representative Structural Data for Diorganotin Dihalide Adducts with N-Donor Ligands Note: Data for analogous compounds are used to illustrate typical geometries.

| Compound | Coordination Number | Geometry | Sn-N Bond Length (Å) |

|---|---|---|---|

| (CH₃)₂SnCl₂(bipyridine) | 6 | Distorted Octahedral | - |

| 2-(pyC₂H₄)SnPhBr₂ | 5 | Trigonal Bipyramidal | 2.363 - 2.382 |

This compound also forms coordination adducts with ligands containing oxygen or sulfur donor atoms. Oxygen-donor ligands, such as carboxylates, can coordinate to the tin center, leading to a variety of structures. jmchemsci.com Similarly, sulfur-containing ligands have a known affinity for soft Lewis acids like tin(IV). researchgate.netrsc.org For example, diorganotin dihalides react with sulfoxides to form adducts where the sulfoxide (B87167) oxygen coordinates to the tin atom. researchgate.net The nature of the resulting complex, whether monomeric, dimeric, or polymeric, depends on the specific ligand and reaction conditions. researchgate.net The interaction with sulfur donors is also well-documented, with various organotin compounds forming stable complexes with thiolate or dithiocarbamate (B8719985) ligands. researchgate.net

Ligands possessing a combination of different donor atoms, such as nitrogen and sulfur (N,S) or nitrogen and oxygen (N,O), can form chelate complexes with this compound. Schiff bases derived from S-benzyldithiocarbazate, which contain both nitrogen and sulfur donor sites, have been shown to form stable complexes with related organotin compounds like dimethyltin (B1205294) dichloride. researchgate.net In these complexes, the ligand typically acts as a bidentate chelate, coordinating to the tin atom through both the azomethine nitrogen and the thiolate sulfur atoms. This chelation results in the formation of a five- or six-membered ring, enhancing the stability of the adduct.

Influence of Coordination Number and Geometry on Tin Reactivity

The coordination number and geometry around the tin atom profoundly influence the reactivity of this compound. In its uncomplexed, four-coordinate state, the compound has a tetrahedral geometry. lupinepublishers.com Upon adduct formation with Lewis bases, the coordination number increases to five or six, causing a significant change in geometry to trigonal bipyramidal or octahedral, respectively. lupinepublishers.comnih.gov

Polymeric and Oligomeric Structures via Bridging Coordination Modes

In certain cases, ligands can act as bridges between two or more this compound molecules, leading to the formation of oligomeric or polymeric structures. This occurs when a ligand has two or more donor atoms that can coordinate to different tin centers. A prominent example of this behavior is seen in the analogous compound diphenyltin(IV) diisothiocyanate, where the ambidentate isothiocyanate ligand bridges adjacent tin atoms through both its nitrogen and sulfur atoms (κ²N:S coordination). nih.gov This bridging results in the formation of a two-dimensional layered coordination polymer, with each tin atom being octahedrally coordinated. nih.gov While iodides are typically terminal ligands, certain pseudohalides or other bidentate ligands can facilitate these extended structures. nih.gov The tendency to form polymeric networks is also observed in other diorganotin dihalides, such as dimethyltin difluoride, which associates into sheet-like polymers. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of Diiodo Diphenyl Stannane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for probing the chemical environment of atomic nuclei. For organotin compounds like diiodo(diphenyl)stannane, multinuclear NMR, particularly ¹¹⁹Sn, ¹H, and ¹³C NMR, offers invaluable insights into the molecule's structure and dynamics in solution.

Application of ¹¹⁹Sn NMR for Elucidating Tin Environments and Coordination Geometry

The coordination number of the tin atom in diorganotin dihalides, including this compound, can be inferred from the ¹¹⁹Sn NMR chemical shift. Generally, an increase in the coordination number of the tin atom from four to five or six results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance. This is attributed to the increased shielding of the tin nucleus upon coordination of additional ligands.

For four-coordinate diorganotin diiodides, the ¹¹⁹Sn chemical shifts are typically observed in the downfield region of the spectrum. Upon formation of five- or six-coordinate adducts with donor ligands, the resonance shifts to higher field. For instance, the ¹¹⁹Sn chemical shift of four-coordinate organotin compounds can be found in a broad range, while five-coordinate species typically exhibit resonances in a more upfield region, and six-coordinate complexes are shifted even further upfield. The specific chemical shift is also influenced by the nature of the donor atom and the stereochemistry of the resulting complex.

The change in ¹¹⁹Sn chemical shift upon coordination can be a powerful diagnostic tool. For example, the reaction of this compound with a monodentate Lewis base to form a five-coordinate adduct, or with a bidentate ligand to form a six-coordinate complex, would be accompanied by a characteristic upfield shift in the ¹¹⁹Sn NMR spectrum, confirming the formation of the higher-coordinate species in solution.

¹¹⁹Sn NMR Chemical Shift Ranges for Different Tin Coordination Geometries

| Coordination Number | Geometry | Typical δ(¹¹⁹Sn) Range (ppm) |

|---|---|---|

| 4 | Tetrahedral | +200 to -60 |

| 5 | Trigonal bipyramidal | -90 to -190 |

| 6 | Octahedral | -210 to -400 |

Note: The specific chemical shifts can vary depending on the nature of the ligands and the solvent.

¹H and ¹³C NMR for Ligand and Structural Analysis

While ¹¹⁹Sn NMR provides direct information about the tin center, proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for characterizing the organic ligands attached to the tin atom. In this compound, the phenyl groups give rise to characteristic signals in both ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, the protons of the phenyl rings typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The coupling of the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) to the ortho-protons of the phenyl rings can sometimes be observed as satellite peaks, providing valuable information about the Sn-C bond. The magnitude of the tin-proton coupling constants, nJ(Sn-H), where n is the number of bonds separating the nuclei, can offer insights into the s-character of the Sn-C bond and the geometry around the tin atom.

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. For this compound, distinct signals are expected for the ipso-, ortho-, meta-, and para-carbons of the phenyl rings. The chemical shift of the ipso-carbon (the carbon directly bonded to the tin atom) is particularly sensitive to the electronic environment of the tin center. Similar to ¹H NMR, coupling between the tin isotopes and the carbon atoms of the phenyl rings, nJ(Sn-C), can be observed. The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), is particularly informative and correlates with the hybridization of the Sn-C bond and the C-Sn-C bond angles.

Upon formation of adducts with donor ligands, subtle but measurable changes in the ¹H and ¹³C NMR spectra of the diphenyltin (B89523) moiety are expected. These changes can reflect the altered electronic and steric environment around the tin atom resulting from the coordination of the new ligand.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful means to investigate the bonding and structure of molecules by probing their vibrational modes. For this compound and its derivatives, these techniques are particularly useful for identifying characteristic vibrations of the Sn-I and Sn-C bonds, as well as for detecting the coordination of ligands to the tin center.

Characterization of Sn-I and Sn-C Vibrational Modes

The vibrational spectra of this compound are characterized by specific absorption bands corresponding to the stretching and bending modes of its constituent bonds. The most informative vibrations in the context of the tin coordination sphere are the tin-iodine (Sn-I) and tin-carbon (Sn-C) stretching frequencies.

The Sn-C stretching vibrations in diphenyltin compounds typically appear in the region of 220-280 cm⁻¹. These bands are often observed in both the FT-IR and Raman spectra and are indicative of the covalent bond between the tin atom and the phenyl ring.

The Sn-I stretching vibrations are found at lower frequencies, generally in the far-infrared region of the spectrum, typically below 200 cm⁻¹. The position of the Sn-I stretching band is sensitive to the coordination number and geometry of the tin atom. In the four-coordinate this compound, a single Sn-I stretching mode would be expected.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| ν(Sn-C) | 220 - 280 | FT-IR, Raman |

| ν(Sn-I) | < 200 | FT-IR (Far-IR), Raman |

Spectroscopic Signatures of Ligand Coordination

The coordination of a Lewis base to the tin center in this compound to form a five- or six-coordinate adduct leads to predictable changes in the vibrational spectrum. The increase in the coordination number of the tin atom generally results in a decrease in the frequency of the Sn-I and Sn-C stretching vibrations. This is due to the donation of electron density from the ligand to the tin atom, which weakens the existing Sn-I and Sn-C bonds.

Furthermore, new vibrational modes associated with the coordinated ligand will appear in the spectrum. For instance, if a carbonyl-containing ligand coordinates to the tin atom through the oxygen atom, a shift in the C=O stretching frequency to a lower wavenumber is typically observed, indicating a weakening of the carbonyl bond upon coordination. Similarly, the coordination of an amine ligand can be confirmed by changes in the N-H or C-N stretching vibrations.

By comparing the vibrational spectra of the free ligand, this compound, and the resulting adduct, it is possible to confirm the coordination of the ligand and gain insights into the nature of the newly formed coordinate bond.

X-ray Diffraction Analysis

For this compound, an X-ray crystal structure would reveal a tetrahedral geometry around the tin atom, with two phenyl groups and two iodine atoms bonded to the central tin. Key structural parameters of interest would include the Sn-C and Sn-I bond lengths, as well as the C-Sn-C, C-Sn-I, and I-Sn-I bond angles.

In the case of this compound derivatives, such as adducts with donor ligands, X-ray diffraction is crucial for unambiguously determining the coordination geometry of the tin center. For a five-coordinate adduct, the analysis would distinguish between a trigonal bipyramidal and a square pyramidal geometry. For a six-coordinate complex, the arrangement of the ligands around the tin atom (e.g., cis or trans isomers) can be definitively established.

The structural parameters obtained from X-ray diffraction studies provide a solid-state benchmark that can be correlated with the data obtained from spectroscopic techniques, leading to a more complete and consistent understanding of the chemical nature of this compound and its derivatives.

Determination of Solid-State Molecular Architectures

Table 1: Crystallographic Data for Diphenyltin Dichloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5793(13) |

| b (Å) | 26.161(4) |

| c (Å) | 13.1326(18) |

| β (°) | 109.124(2) |

| Volume (ų) | 3109.5(7) |

| Z | 2 |

This data is for the analogous compound Diphenyltin Dichloride and serves as a predictive model for this compound.

Based on this analogue, it is highly probable that this compound also adopts a monomeric structure in the solid state, with a tetra-coordinate tin center. The larger size of the iodine atoms compared to chlorine may lead to slight variations in the crystal packing and intermolecular contacts, but the fundamental molecular architecture is expected to be similar.

Elucidation of Tin Coordination Geometries and Bond Parameters

The coordination geometry around the central tin atom in this compound is a critical aspect of its molecular structure. X-ray crystallography provides the precise bond lengths and angles necessary to define this geometry.

For the analogous diphenyltin dichloride, the tin atom exhibits a distorted tetrahedral coordination. acs.org The deviation from a perfect tetrahedral geometry is influenced by the steric hindrance of the bulky phenyl groups and the electronic effects of the halogen substituents.

Table 2: Selected Bond Lengths and Angles for Diphenyltin Dichloride

| Parameter | Value |

|---|---|

| Sn-Cl Bond Length (Å) | 2.358(2) |

| Sn-C Bond Length (Å) | 2.123(6) |

| Cl-Sn-Cl Bond Angle (°) | 97.9(1) |

| C-Sn-C Bond Angle (°) | 125.8(3) |

| Cl-Sn-C Bond Angle (°) | 107.9(2) (average) |

This data is for the analogous compound Diphenyltin Dichloride and provides an estimate for the parameters in this compound.

In this compound, the Sn-I bonds are expected to be significantly longer than the Sn-Cl bonds due to the larger atomic radius of iodine. This increased bond length may also influence the bond angles around the tin atom, potentially leading to a greater distortion from the ideal tetrahedral geometry. The C-Sn-C bond angle is anticipated to remain large to accommodate the steric bulk of the two phenyl rings.

Analysis of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and in some cases, hydrogen bonds or halogen bonds. These supramolecular interactions play a crucial role in determining the physical properties of the solid material. acs.org

In the solid state, organotin halides can exhibit a range of intermolecular interactions that can influence their Mössbauer quadrupole splitting values. nih.govresearchgate.net While strong intermolecular interactions are not always present, their existence can lead to the formation of supramolecular structures. For instance, some organotin compounds are known to form coordination polymers in the solid state. acs.org

In the case of diphenyltin dichloride, the crystal structure reveals no significant short intermolecular contacts, suggesting that the molecules are held together primarily by weaker van der Waals forces. acs.org This leads to a packing arrangement where the discrete molecules are efficiently arranged to maximize space filling. Given the structural similarities, this compound is also expected to exhibit a crystal packing dominated by van der Waals interactions between the phenyl rings and the iodine atoms of neighboring molecules. The potential for halogen bonding (Sn···I interactions) exists, though its presence and strength would need to be confirmed by a detailed crystallographic analysis.

Mössbauer Spectroscopy for Tin Oxidation State and Electronic Environment

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of tin atoms. It provides valuable information about the oxidation state, coordination number, and the symmetry of the electronic environment around the tin nucleus. The two primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is related to the s-electron density at the tin nucleus and is indicative of the oxidation state of the tin atom. For organotin(IV) compounds, isomer shifts typically fall within a well-defined range. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a deviation from a perfectly spherical or cubic electronic environment around the tin atom.

Table 3: Mössbauer Parameters for a Diphenyltin Dichloride Adduct

| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

|---|---|---|

| [Ph₂SnCl₂(Hdpac)] | 1.35 | 2.75 |

Data for an adduct of the analogous compound Diphenyltin Dichloride, where Hdpac is N,N'-diphenylacetamidine. gelest.com

For this compound, the tin atom is in the +4 oxidation state, and thus an isomer shift in the typical range for Sn(IV) compounds is expected. The distorted tetrahedral geometry, as inferred from the dichloro-analogue, would result in a significant electric field gradient at the tin nucleus, leading to a measurable quadrupole splitting. The magnitude of the quadrupole splitting would be sensitive to the precise C-Sn-C and I-Sn-I bond angles.

Advanced Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation pattern. Advanced techniques such as electrospray ionization (ESI) and collision-induced dissociation (CID) provide detailed insights into the molecular integrity and the pathways by which a molecule breaks apart.

The mass spectrum of an organotin compound is characterized by a distinctive isotopic cluster pattern for tin-containing fragments, which arises from the multiple stable isotopes of tin. The fragmentation of organotin compounds often involves the successive loss of organic and halide substituents from the tin center.

For the analogous diphenyltin dichloride, electrospray mass spectrometry has been used to study its fragmentation. The fragmentation pattern reveals the initial loss of a phenyl group, followed by the loss of chlorine atoms.

Table 4: Major Fragmentation Pathways for Diphenyltin Dichloride

| Precursor Ion | Fragmentation Pathway | Resulting Fragment Ion |

|---|---|---|

| [Ph₂SnCl]⁺ | Loss of a phenyl radical (C₆H₅•) | [PhSnCl]⁺ |

| [PhSnCl]⁺ | Loss of a chlorine radical (Cl•) | [PhSn]⁺ |

| [PhSn]⁺ | Loss of a phenyl radical (C₆H₅•) | [Sn]⁺ |

Fragmentation pathways observed for the analogous compound Diphenyltin Dichloride. nih.gov

For this compound, a similar fragmentation pattern is anticipated. The molecular ion, [Ph₂SnI₂]⁺•, would likely be observed, followed by the sequential loss of iodide and phenyl groups. The relative ease of cleavage of the Sn-I versus the Sn-C bond would influence the abundance of the resulting fragment ions. The characteristic isotopic pattern of tin would be a key feature in identifying all tin-containing fragments in the mass spectrum.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry, enabling the accurate and efficient investigation of molecular systems. By approximating the many-body electronic Schrödinger equation, DFT provides a framework to explore the fundamental relationship between a molecule's electron density and its energetic and structural properties.

Optimization of Molecular Geometries and Electronic Structures

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For Diiodo(diphenyl)stannane, these calculations typically reveal a tetrahedral geometry around the central tin (Sn) atom, bonded to two iodine atoms and two phenyl groups. The precise bond lengths and angles are influenced by the electronic and steric interactions between these substituents.

Table 1: Optimized Geometrical Parameters for this compound (Theoretical) (Note: The following data is illustrative as specific DFT results for this compound are not readily available in the public domain. The values represent typical ranges for similar organotin compounds.)

| Parameter | Value |

| Sn-I Bond Length | ~2.70 - 2.80 Å |

| Sn-C Bond Length | ~2.10 - 2.20 Å |

| I-Sn-I Bond Angle | ~105° - 115° |

| C-Sn-C Bond Angle | ~100° - 110° |

| I-Sn-C Bond Angle | ~105° - 115° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹¹⁹Sn nuclear magnetic resonance (NMR) chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus and provide valuable information for structural elucidation.

Vibrational Frequencies: The vibrational modes of this compound, which correspond to the stretching and bending of its chemical bonds, can be calculated. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra.

Table 2: Predicted Spectroscopic Data for this compound (Theoretical) (Note: The following data is illustrative.)

| Spectroscopy | Parameter | Predicted Value |

| ¹¹⁹Sn NMR | Chemical Shift (δ) | Varies with solvent and reference |

| ¹³C NMR | Phenyl C1 Chemical Shift (δ) | ~130 - 140 ppm |

| IR Spectroscopy | Sn-I Stretch (ν) | ~150 - 200 cm⁻¹ |

| IR Spectroscopy | Sn-Ph Stretch (ν) | ~220 - 260 cm⁻¹ |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Intramolecular Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions.

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitability. For this compound, the HOMO is typically localized on the iodine and phenyl groups, while the LUMO is often centered on the tin atom and the phenyl rings.

Intramolecular Charge Transfer: Upon electronic excitation, it is possible for an electron to be promoted from the HOMO to the LUMO. The spatial distribution of these orbitals can indicate the potential for intramolecular charge transfer, where electron density moves from one part of the molecule to another.

Table 3: Frontier Molecular Orbital Properties of this compound (Theoretical) (Note: The following data is illustrative.)

| Property | Description |

| HOMO Energy | Correlates with ionization potential |

| LUMO Energy | Correlates with electron affinity |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic transition energy |

Mechanistic Studies through Computational Modeling

Beyond static molecular properties, computational modeling is a powerful tool for investigating the dynamics of chemical reactions involving this compound. These studies can map out reaction pathways and provide a detailed understanding of the underlying mechanisms.

Transition State Analysis for Reaction Pathways

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. Computational methods can locate and characterize these transition state structures, providing crucial information about the energy barrier (activation energy) of the reaction. This analysis is vital for understanding reaction kinetics and predicting the feasibility of a particular transformation.

Energetic Profiles of Organotin Transformations

By calculating the energies of reactants, transition states, intermediates, and products, a complete energetic profile of a reaction can be constructed. This profile, often visualized as a reaction coordinate diagram, illustrates the energy changes that occur as the reaction progresses. For organotin compounds like this compound, these profiles can elucidate the thermodynamics and kinetics of processes such as ligand exchange, redistribution reactions, and catalysis.

Quantum Chemical Studies on Bonding and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure, bonding characteristics, and electronic properties of organometallic compounds. Although specific computational studies dedicated solely to this compound are not extensively available in the reviewed literature, a comprehensive understanding can be constructed by examining theoretical investigations of closely related diphenyltin(IV) dihalides and other diphenyltin(IV) complexes. These studies collectively illuminate the nature of the tin-carbon and tin-halogen bonds, the distribution of electronic charge, and the frontier molecular orbitals that govern the reactivity of such molecules.

Bonding Analysis

Theoretical studies on various diphenyltin(IV) compounds consistently predict a distorted tetrahedral or higher coordination geometry around the central tin atom, depending on intermolecular interactions or the coordination of solvent molecules. In the gaseous phase or in non-coordinating solvents, a distorted tetrahedral geometry is the most probable arrangement for this compound.

The nature of the bonding in diphenyltin(IV) derivatives has been a subject of computational investigation. The Sn-C bonds are primarily covalent, characterized by significant orbital overlap between the tin and carbon atoms. The Sn-I bonds, while also covalent, exhibit a higher degree of ionic character due to the greater electronegativity difference between tin and iodine compared to tin and carbon. This polarity is a key factor in the reactivity of the molecule.

Natural Bond Orbital (NBO) analysis, a common tool in quantum chemical studies, would likely reveal the hybridization of the tin atom to be approximately sp³, consistent with a tetrahedral geometry. The analysis would also quantify the donor-acceptor interactions between filled and empty orbitals, providing a more detailed picture of the bonding. For instance, in related diphenyltin(IV) complexes, NBO analysis has been used to understand the charge delocalization and the nature of the coordination bonds.

Electronic Properties

The electronic properties of this compound are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.

In analogous diphenyltin(IV) compounds, the HOMO is often localized on the more electron-rich parts of the molecule. For this compound, it is anticipated that the HOMO would have significant contributions from the p-orbitals of the iodine atoms and the π-orbitals of the phenyl rings. The LUMO, on the other hand, is typically centered on the electropositive metal center and the antibonding orbitals associated with the Sn-C and Sn-I bonds.

Mulliken population analysis and other charge partitioning schemes are employed to calculate the partial atomic charges on each atom in the molecule. These calculations provide a quantitative measure of the electron distribution. In this compound, the tin atom is expected to carry a significant positive charge, while the iodine and carbon atoms of the phenyl groups will have negative charges, reflecting the polarity of the Sn-I and Sn-C bonds.

The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the iodine atoms and the π-systems of the phenyl rings, and a positive potential around the tin atom and the hydrogen atoms of the phenyl groups.

Data from

| Parameter | Typical Calculated Value |

|---|---|

| Sn-C Bond Length (Å) | 2.14 - 2.16 |

| Sn-I Bond Length (Å) | 2.70 - 2.80 |

| C-Sn-C Bond Angle (°) | 120 - 130 |

| I-Sn-I Bond Angle (°) | 100 - 110 |

| C-Sn-I Bond Angle (°) | 105 - 115 |

| Property | Typical Calculated Value |

|---|---|

| Mulliken Charge on Sn | +0.8 to +1.2 e |

| Mulliken Charge on I | -0.4 to -0.6 e |

| Mulliken Charge on C (ipso) | -0.2 to -0.4 e |

| HOMO Energy (eV) | -6.0 to -7.0 |

| LUMO Energy (eV) | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | 4.0 to 5.0 |

These tables are generated based on data from computational studies on similar diphenyltin(IV) structures and are intended to provide a representative understanding of the bonding and electronic properties of this compound. The actual values for this compound may vary depending on the specific computational method and basis set employed in the calculations.

Applications of Diiodo Diphenyl Stannane in Organic Synthesis

Precursor in Cross-Coupling Reactions

Diiodo(diphenyl)stannane serves as a valuable precursor in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon bonds.

Role in Stille Cross-Coupling Reactions

The Stille reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst. organic-chemistry.orgnih.gov While the most common organostannanes in Stille reactions are tetraorganostannanes, diorganodihalo stannanes like this compound can be utilized as precursors to the requisite organotin reagents. These reagents are known for their stability in the presence of air and moisture and their tolerance of a wide array of functional groups. organic-chemistry.org

The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The palladium(0) catalyst first undergoes oxidative addition with the organic halide. This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center. Finally, reductive elimination occurs, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. organic-chemistry.org

Mechanistic Aspects and Scope in C-C Bond Formation

The formation of carbon-carbon bonds is a central theme in organic synthesis. Radical chain reactions mediated by organotin compounds can facilitate the creation of these critical linkages. researchgate.net While not a direct participant in the radical propagation, this compound can be a precursor to the active tin species. These reactions typically involve the generation of a carbon-centered radical from an organic halide by a tin radical. This carbon radical can then react with an alkene or alkyne to forge a new carbon-carbon bond. researchgate.net

Reagent for Functional Group Interconversions

Functional group interconversion (FGI) is a crucial strategy in multistep organic synthesis, allowing for the transformation of one functional group into another. While direct examples of diiodo(diphenyl)stane being used for common FGIs are not prevalent in the reviewed literature, organotin compounds, in general, participate in various transformations that can be classified as FGIs. For instance, the conversion of halides to stannanes itself is a key FGI that activates the organic moiety for subsequent cross-coupling reactions.

Catalytic or Pre-Catalytic Role in Organic Transformations

While primarily known as a reagent or precursor, certain organotin compounds can exhibit catalytic or pre-catalytic activity in specific organic transformations. For instance, stannane-mediated radical chain reactions can be catalyzed by certain additives. pharmaguideline.com Although direct catalytic applications of this compound are not widely reported, its derivatives could potentially play a role in such catalytic cycles.

Synthesis of Complex Organic Architectures (e.g., Heterocycles, Conjugated Systems)

The construction of complex organic molecules, including heterocycles and conjugated systems, is a significant area of chemical research. This compound and its derivatives can be instrumental in the synthesis of these advanced architectures.

Nitrogen-containing heterocycles are prevalent in natural products and pharmaceuticals. organic-chemistry.org Palladium-catalyzed reactions are a powerful tool for the synthesis of these structures. researchgate.net For example, the annulative π-extension (APEX) reaction of indoles and pyrroles with diiodobiaryls, facilitated by a palladium catalyst, provides a rapid route to nitrogen-containing polycyclic aromatic compounds. nih.gov

Sulfur-containing heterocycles also represent an important class of compounds with diverse biological activities. mdpi.com Various synthetic methods have been developed for the construction of thiophenes, a common sulfur heterocycle. pharmaguideline.comorganic-chemistry.org

Conjugated polymers and oligomers are materials with interesting electronic and optical properties. google.comresearchgate.net The synthesis of these materials often relies on cross-coupling reactions to form the extended π-system. google.com For instance, the synthesis of phenyleneethynylene oligomers can be achieved through palladium/copper-catalyzed cross-coupling reactions.

Below is a table summarizing some of the complex architectures that can be synthesized using methodologies where organotin precursors like this compound could play a role.

| Class of Compound | Synthetic Method | Precursor Type |

| Nitrogen-containing Polycyclic Aromatic Compounds | Annulative π-Extension (APEX) | Diiodobiaryls |

| Thiophenes | Gewald Reaction, Paal-Knorr Synthesis | Various carbonyls, sulfur source |

| Pyridines | C-H Alkenylation/Electrocyclization | Imines and Alkynes |

| Conjugated Polymers | Direct Arylation, Stille Coupling | Dihaloaromatics, Organostannanes |

| Phenyleneethynylene Oligomers | Pd/Cu Cross-Coupling | Dihaloarenes, Alkynes |

Applications of Diiodo Diphenyl Stannane in Materials Science

Precursors for Tin-Containing Polymers and Copolymers

Diiodo(diphenyl)stannane is a fundamental building block for the synthesis of various tin-containing polymers, known as organostannanes. These polymers are notable for their backbones composed of covalently bonded tin atoms, which impart unique electronic and photophysical properties.

Synthesis of Poly(organostannanes) and Stannole Polymers

The synthesis of high-molecular-weight polystannanes from this compound can be achieved through several established polymerization techniques. One common approach involves a two-step process where the diiodide is first converted into its more reactive dihydride analogue, diphenylstannane (Ph₂SnH₂). This dihydride monomer can then undergo dehydropolymerization in the presence of transition metal catalysts, such as Wilkinson's catalyst [RhCl(PPh₃)₃] or zirconocene-based catalysts, to form long-chain poly(diphenylstannane). researchgate.netresearchgate.nettorontomu.ca

Another significant synthetic route is the Wurtz-type reductive coupling. In this method, this compound (or more commonly, its chloro-analogue) is reacted with an alkali metal, like sodium, to directly form tin-tin bonds and construct the polymer backbone. researchgate.netresearchgate.net

Furthermore, diorganotin dihalides are instrumental in creating stannole-based polymers. Stannoles are tin-containing five-membered heterocyclic rings. The synthesis involves reacting the dihalide with a zirconacyclopentadiene intermediate, which is generated in situ. This transmetalation reaction yields a stannole monomer that can then be polymerized, often with other aromatic units, to create well-defined conjugated copolymers.

Incorporation into Conjugated Polymer Systems for Optoelectronics and Semiconductors

The incorporation of tin, particularly through stannole units derived from precursors like this compound, into conjugated polymer backbones is a key strategy for developing materials for optoelectronic and semiconductor applications. rsc.orgnih.gov The presence of the tin atom in the conjugated system significantly influences the material's electronic structure, leading to desirable properties.

Research has demonstrated that stannole-thiophenyl copolymers exhibit strong light absorption and possess narrow optical band gaps, which are crucial for applications in organic solar cells and transistors. The polymerization of stannole monomers with other comonomers, such as bis(trimethylstannyl)thiophene, via Stille coupling reactions, results in high molecular weight polymers. These materials show a significant bathochromic (red) shift in their absorption maxima compared to their constituent monomers, indicating an extension of the π-conjugation along the polymer chain. This extended conjugation is responsible for the low band gaps observed in these polymer systems.

Precursors for Inorganic Tin Materials

Beyond polymeric materials, this compound and related organotin compounds can serve as molecular precursors for the synthesis of inorganic tin materials, most notably tin(IV) oxide (SnO₂). researchgate.net Through thermal decomposition processes such as chemical vapor deposition (CVD), the organotin precursor is volatilized and then oxidized on a heated substrate. researchgate.net During this process, the phenyl and iodo ligands are cleaved off, leaving behind a film of tin oxide. The choice of precursor and deposition conditions allows for control over the purity, crystallinity, and morphology of the resulting inorganic material.

Fabrication of Thin Films and Nanostructured Materials

The fabrication of materials into thin films and nanostructures is critical for their integration into electronic and optical devices. mdpi.comnano-fab.comredalyc.org this compound is a valuable precursor for these applications due to its utility in various deposition techniques.

Polymers synthesized from this compound can be dissolved and processed into thin films using methods like spin-coating. redalyc.org This allows for the creation of uniform polymer layers on various substrates, which is a fundamental step in the manufacturing of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Additionally, as mentioned previously, this compound can be used in CVD processes to grow thin films of inorganic materials like tin oxide. researchgate.net By carefully controlling the deposition parameters, it is possible to create not just thin films but also more complex nanostructures, such as nanorods or nanowires, which can enhance the performance of devices like sensors and solar cells. nano-fab.comnih.gov

Role in Hybrid Organic-Inorganic Materials

This compound inherently gives rise to hybrid organic-inorganic materials. nih.govmdpi.comresearchgate.netrsc.orgresearchgate.net The polymers derived from it, such as poly(diphenylstannane), are classic examples of this material class. They consist of an inorganic backbone of tin atoms (a metal) linked by covalent bonds, which is decorated with organic phenyl side groups. This unique combination merges the electronic properties and potential conductivity of an inorganic chain with the solubility, processability, and flexibility conferred by the organic ligands. This hybrid nature is central to the functionality of these materials in solution-processable electronics.

Design of Functional Materials with Tailored Electronic and Photophysical Properties

The use of this compound as a precursor enables the rational design of functional materials with precisely controlled electronic and photophysical properties. mdpi.comnih.gov By selecting appropriate synthetic methods and comonomers, researchers can tailor the final material for specific applications.

In polystannanes, the σ-delocalization along the tin-tin backbone results in strong UV absorption, a property that can be tuned by altering the substituents on the tin atom. researchgate.net For instance, poly(diaryl)stannanes exhibit strong absorptions attributed to σ → σ* transitions, with absorption maxima (λₘₐₓ) that can be shifted by changing the aryl groups. researchgate.net

In conjugated copolymers containing stannole units, the properties are even more tunable. The interaction between the tin atom's orbitals and the π-system of the organic conjugated segments leads to a lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy and a reduced band gap. This allows for the creation of n-type (electron-transporting) or ambipolar semiconductor materials. The specific electronic properties can be fine-tuned by modifying the chemical structure of the comonomers, enabling the design of polymers with absorption profiles that match the solar spectrum for photovoltaic applications or with specific emission colors for OLEDs. researchgate.net

| Property | Polymer Type | Precursor Type | Synthesis Method | Value |

| Weight-Average Molecular Weight (Mw) | Stannole-Thiophenyl Copolymer | Diorganotin Dihalide | Stille Coupling | 9,600 - 21,900 Da |

| Optical Band Gap | Stannole-Thiophenyl Copolymer | Diorganotin Dihalide | Stille Coupling | 1.61 - 1.79 eV |

| Absorption Maxima (λₘₐₓ) | Poly(diaryl)stannane | Diaryl Tin Dihydride | Dehydropolymerization | 430 - 506 nm |

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Traditional synthesis of organotin halides, including diiodo(diphenyl)stannane, often relies on methods that are neither sustainable nor atom-economical. The prevalent use of organometallic reagents like Grignard reagents (phenylmagnesium bromide) with tin tetrachloride results in stoichiometric amounts of magnesium halide salts as byproducts. researchgate.netscispace.com Similarly, the Wurtz reaction, involving tin tetrachloride, an aryl halide, and elemental sodium, also suffers from poor atom economy and harsh reaction conditions. researchgate.net

A primary challenge is to move away from these multi-step sequences that begin with metallic tin, conversion to tin(IV) chloride, and subsequent alkylation/arylation followed by redistribution reactions. scispace.com Future research should focus on direct synthesis methodologies. The direct reaction of elemental tin with an aryl iodide offers a more atom-economical route, but often requires catalysts and harsh conditions, and can lead to a mixture of products (mono-, di-, tri-, and tetra-substituted tins), necessitating complex separation processes. researchgate.netresearchgate.net

Key future research directions include:

Catalytic Direct Synthesis: Investigating novel catalysts that can facilitate the direct reaction of tin metal with iodobenzene (B50100) selectively to form this compound under milder conditions. This would significantly improve atom economy by eliminating pre-synthesis of organometallic reagents.

Solvent-Free and Mechanochemical Approaches: Exploring solvent-free reaction conditions or mechanochemistry (ball-milling) to reduce solvent waste and potentially enhance reactivity and selectivity.

Alternative Tin Sources: Investigating the use of more reactive forms of tin or tin compounds that can be more efficiently converted to the target molecule, minimizing waste streams.

A comparison of synthetic approaches highlights the need for innovation:

| Synthesis Method | Precursors | Byproducts | Atom Economy | Key Challenges |

| Grignard Route | Tin(IV) halide, Phenylmagnesium halide | Magnesium halide salts | Low | Stoichiometric waste, multi-step |

| Wurtz Reaction | Tin(IV) halide, Phenyl halide, Sodium | Sodium halide | Low | Harsh conditions, safety concerns |

| Redistribution | Tetraphenyltin (B1683108), Tin(IV) iodide | None (in theory) | High | Equilibrium control, product separation |

| Direct Synthesis | Tin metal, Iodobenzene | None (in theory) | High | Low selectivity, harsh conditions, catalyst required |

Exploration of Novel Reactivity Pathways for Enhanced Selectivity and Efficiency

The reactivity of this compound is primarily centered on the tin-iodine bond, which can undergo substitution, and the phenyl-tin bond. While its use in certain reactions is established, there remains considerable scope for exploring new transformations that offer improved selectivity and efficiency. Current applications often involve its conversion to other organotin compounds.

Future research should aim to directly utilize the unique Lewis acidity and bond characteristics of this compound:

Frustrated Lewis Pair (FLP) Chemistry: Investigating the potential of this compound to act as a Lewis acidic component in frustrated Lewis pairs for the activation of small molecules like H₂, CO₂, and olefins.

Photoredox Catalysis: Exploring its role in photoredox-mediated reactions, where the tin-iodine bond might be homolytically cleaved to generate reactive radical intermediates under light irradiation. This could open new avenues for C-C and C-heteroatom bond formation.

Selective C-H Activation: Designing systems where this compound or its derivatives can mediate or catalyze the selective functionalization of C-H bonds, a significant goal in modern organic synthesis.

Design of Advanced Catalytic Systems Based on this compound Precursors

Organotin compounds are recognized for their catalytic activity, particularly as Lewis acids. rsc.orgpreprints.org this compound serves as an excellent precursor for designing more complex and specialized catalytic systems. The phenyl groups can be functionalized, and the iodide ligands can be readily exchanged to tune the electronic and steric properties of the tin center.

Future research in this area should focus on:

Immobilized Catalysts: Grafting this compound or its derivatives onto solid supports like silica, polymers, or metal-organic frameworks (MOFs). This would create heterogeneous catalysts that are easily separable and recyclable, addressing a key sustainability issue with homogeneous tin catalysts.

Bifunctional Catalysis: Designing catalysts where the tin center acts as a Lewis acid in concert with another functional group (e.g., a Brønsted base or a hydrogen-bond donor) appended to the phenyl rings. Such bifunctional catalysts could enable cooperative catalysis for enhanced reaction rates and selectivities, for example, in the synthesis of benzimidazoles. rsc.org

Precursors for Tin-Based Nanomaterials: Using this compound as a single-source precursor for the synthesis of tin-containing nanoparticles or thin films (e.g., SnO₂), which have applications in catalysis and electronics. researchgate.netresearchgate.net The decomposition of such precursors can offer better control over the stoichiometry and morphology of the final material.

Integration into Multifunctional Materials Architectures for Advanced Applications

The incorporation of this compound into larger material structures can impart unique properties. The presence of the heavy tin atom and the reactive tin-iodine bonds makes it an interesting building block for functional polymers and hybrid materials.

Promising future directions include:

Tin-Containing Polymers: Developing methods for the polymerization of this compound with organic linkers to create novel organometallic polymers. These materials could possess interesting optical, electronic, or self-healing properties. The tin center could act as a coordination site or a node in a polymer network.

Hybrid Perovskite Precursors: Investigating the use of this compound as an additive or a partial substitute for lead iodide in the formation of perovskite solar cells. Tin-based perovskites are being explored as less toxic alternatives to lead-based ones, and diphenyltin (B89523) moieties could influence the crystal structure, stability, and electronic properties.

Luminescent Materials: Synthesizing coordination complexes or polymers where the this compound unit influences the photophysical properties. The heavy atom effect of tin can enhance phosphorescence, making such materials potentially useful for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates and Transient Species

A significant challenge in organotin chemistry is the elucidation of reaction mechanisms, which often involve transient and highly reactive intermediates. rsc.org A deeper understanding of how this compound participates in reactions is crucial for optimizing existing processes and discovering new ones. Advanced in-situ spectroscopic techniques are essential tools for this purpose. researchgate.netyoutube.com

Future research must prioritize the application of these techniques to study reactions involving this compound:

In-Situ NMR Spectroscopy: Utilizing techniques like ¹¹⁹Sn NMR spectroscopy under reaction conditions to directly observe the formation and decay of tin-containing intermediates. This can provide invaluable information on coordination changes, ligand exchange rates, and the structure of active catalytic species.

In-Situ FTIR and Raman Spectroscopy: Applying these vibrational spectroscopies to monitor changes in bonding and identify short-lived species on a catalyst surface or in solution during a reaction. researchgate.netyoutube.com This is particularly useful for studying heterogeneous catalytic systems derived from this compound.

X-ray Absorption Spectroscopy (XAS): Using synchrotron-based XAS (including XANES and EXAFS) to probe the oxidation state and local coordination environment of the tin atoms in real-time under catalytic conditions. researchgate.net This can reveal structural dynamics of the catalyst that are not observable by other methods.

By applying these advanced analytical methods, researchers can move beyond "black box" observations and develop a rational, mechanism-based approach to the design of new reactions and materials based on this compound.

Q & A

Basic Research Questions

Q. What established methods are available for synthesizing diiodo(diphenyl)stannane, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of this compound typically involves halogen exchange or transmetallation reactions. For example, trichloro(4-methylphenyl)stannane derivatives are synthesized via Grignard reagent reactions with tin halides, which can be adapted by substituting iodine sources . Optimization includes controlling stoichiometry (e.g., excess diphenyltin precursors), inert atmospheres to prevent oxidation, and low-temperature conditions to minimize side reactions. Characterization via NMR and mass spectrometry is critical to confirm purity . Reaction yields can be improved by using anhydrous solvents (e.g., THF or diethyl ether) and slow addition of reagents to avoid exothermic side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy is essential for identifying Sn-I and Sn-C vibrational modes. For instance, Sn-H stretching in stannane derivatives appears near 600–850 cm⁻¹, but Sn-I bonds in this compound may exhibit lower-frequency bending modes due to increased mass . Nuclear magnetic resonance (¹H, ¹³C, and ¹¹⁹Sn NMR) is critical for structural confirmation:

- ¹¹⁹Sn NMR : Chemical shifts between δ -100 to -200 ppm are typical for tetraorganotin compounds.

- ¹H NMR : Aromatic protons from diphenyl groups appear as multiplet peaks at δ 7.2–7.6 ppm.

- Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF can confirm molecular ion peaks (e.g., [M+I]⁻ adducts). Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across studies?

- Methodological Answer : Discrepancies in properties like solubility, melting points, or spectral data often arise from impurities or varying synthetic conditions. To address this:

- Reproduce Synthesis : Follow documented procedures exactly, noting solvent purity, reaction time, and isolation methods.

- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and elemental analysis to verify composition.

- Comparative Studies : Reanalyze samples using standardized FTIR and NMR parameters (e.g., 2.1×10⁻³ cm⁻¹ resolution for FTIR as in ). Publish raw data (e.g., crystallographic files) for peer validation .

Q. What strategies are recommended for analyzing the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess:

- Thermal Stability : Use thermogravimetric analysis (TGA) under nitrogen to track decomposition temperatures.

- Light Sensitivity : Conduct UV-Vis spectroscopy to monitor photodegradation over time.

- Hydrolytic Stability : Test solubility in protic solvents (e.g., water/ethanol mixtures) via NMR to detect hydrolysis products (e.g., diphenyltin oxides).

- Sample Preparation : Store compounds in amber vials under argon, and avoid aqueous buffers unless explicitly testing reactivity .

Q. In catalytic applications involving this compound, what mechanistic considerations are critical for experimental design?

- Methodological Answer : this compound may act as a Lewis acid catalyst or participate in cross-coupling reactions. Key considerations include:

- Substrate Scope : Screen electron-deficient vs. electron-rich substrates to assess catalytic efficiency.

- Reaction Monitoring : Use in situ FTIR or GC-MS to track intermediate species (e.g., tin-iodide complexes).

- Mechanistic Probes : Isotopic labeling (e.g., ¹²⁷I vs. ¹²⁹I) or kinetic isotope effects (KIEs) can elucidate rate-determining steps.

- Computational Modeling : Density functional theory (DFT) calculations can predict transition states and optimize ligand geometry .

Retrosynthesis Analysis